molecular formula C14H16ClNO B8650070 N-benzyl-O-benzylhydroxylamine hydrochloride CAS No. 5555-54-4

N-benzyl-O-benzylhydroxylamine hydrochloride

Cat. No. B8650070
CAS RN: 5555-54-4
M. Wt: 249.73 g/mol
InChI Key: UZUZFQGQSFJGER-UHFFFAOYSA-N
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Description

N-benzyl-O-benzylhydroxylamine hydrochloride is a useful research compound. Its molecular formula is C14H16ClNO and its molecular weight is 249.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5555-54-4

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

1-phenyl-N-phenylmethoxymethanamine;hydrochloride

InChI

InChI=1S/C14H15NO.ClH/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H

InChI Key

UZUZFQGQSFJGER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNOCC2=CC=CC=C2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of crude N-benzyloxybenzylideneamine from Example 22(a) (3.0 g, 14.2 mmol) in dichloromethane (30 mL) at 0° C. was added dimethylphenylsilane (3.09 mL, 20.3 mmol) followed by trifluoroacetic acid (3.92 mL, 50.6 mmol). The solution was allowed to warm to room temperature and was stirred for 16 hours. The solution was concentrated by rotary evaporation. To the crude oil was added dichloromethane (20 mL) and a hydrogen chloride saturated solution of dichloromethane (20 mL). The insoluble material (300 mg) was filtered and the solution was concentrated by rotary evaporation. To the crude oil was added a hydrogen chloride saturated solution of ether (20 mL). Additional ether (100 mL) was added and the insoluble material was filtered. The solid obtained was combined with the initial solid filtered above to give the title compound (1.57 g, 45%).
Name
N-benzyloxybenzylideneamine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.09 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.92 mL
Type
reactant
Reaction Step Two
Yield
45%

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